molecular formula C18H18N4OS B15040468 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide

Cat. No.: B15040468
M. Wt: 338.4 g/mol
InChI Key: BUGFEUFKFKNXGU-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a synthetic organic compound with the molecular formula C18H18N4OS and an average molecular mass of 338.43 g/mol . This chemical belongs to the class of benzimidazole derivatives, a pharmacophore known for its wide spectrum of significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound's structure features a benzimidazole core linked via a sulfanyl bridge to an acetohydrazide moiety with a (E)-configured hydrazone bond, a configuration often associated with biological activity. Benzimidazole-based compounds are of profound interest in medicinal chemistry and drug discovery due to their ability to interact with various biological polymers. They are recognized as structural isosteres of nucleotides, which allows them to feasibly interact with enzymes and receptors, leading to diverse pharmacological outcomes . Related analogs within this chemical family, such as the FKBP52 inhibitor GMC1, have demonstrated potent activity in inhibiting androgen receptor function, presenting a novel mechanism for the treatment of castration-resistant prostate cancer (CRPC) . This establishes the benzimidazole-acetohydrazide scaffold as a valuable template for developing new chemical entities in oncology research and other therapeutic areas. The product is provided for non-human research applications only. It is strictly intended for use in laboratory research and is not designed for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for confirming the product's identity and purity and for complying with all applicable laws and regulations concerning the handling and use of chemical substances.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4OS/c1-2-13-7-9-14(10-8-13)11-19-22-17(23)12-24-18-20-15-5-3-4-6-16(15)21-18/h3-11H,2,12H2,1H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

BUGFEUFKFKNXGU-YBFXNURJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.

    Acetohydrazide Formation: The 2-mercaptobenzimidazole is then reacted with chloroacetic acid to form 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 4-ethylbenzaldehyde under reflux conditions in ethanol to form the target compound, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent. Benzimidazole derivatives are known for their biological activity.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Sensors: Due to its ability to undergo various chemical reactions, it can be used in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with biological targets through its benzimidazole ring, which can bind to DNA or proteins. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Structural Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl analog (fluorine: electron-withdrawing) contrasts with the 3,4,5-trimethoxyphenyl derivative (methoxy: electron-donating), altering electronic density and reactivity .
  • Steric Effects : Bulkier substituents (e.g., biphenylyl in ) may hinder binding to enzymatic active sites compared to the smaller 4-ethylphenyl group in the target compound.

Antimicrobial Activity

  • The 4-fluorophenyl analog (hydrazone114) exhibits moderate activity against E. coli (MIC = 13.3 μM) and K. pneumoniae (MIC = 26.6 μM), attributed to fluorine’s electronegativity enhancing target interactions .
  • Trimethoxyphenyl derivatives (e.g., ) show enhanced activity against Gram-positive bacteria (S. aureus, B. subtilis) due to improved membrane penetration from methoxy groups’ lipophilicity.
  • Dichlorophenyl analogs (e.g., compounds in ) demonstrate anti-inflammatory properties, with IC₅₀ values <10 μM against COX-2, suggesting the dichloro substituent enhances enzyme inhibition.

Anticancer and Antithyroid Potential

  • Nitrophenyl and hydroxyphenyl derivatives (e.g., ) exhibit antithyroid activity via peroxidase inhibition, with IC₅₀ values ranging from 5–20 μM.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluorophenyl Analog 3,4,5-Trimethoxyphenyl Analog
Molecular Weight 338.43 328.37 400.46
LogP (Predicted) 3.2 2.9 4.1
Hydrogen Bond Donors 3 3 3
Hydrogen Bond Acceptors 5 5 8
Lipinski Compliance Yes (0 violations) Yes Yes (methoxy groups increase MW)

Key Trends :

  • Lipophilicity : The 4-ethylphenyl group in the target compound provides balanced lipophilicity (LogP ~3.2), whereas trimethoxyphenyl derivatives (LogP ~4.1) may face solubility challenges .
  • Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism better than methoxy-substituted derivatives, which undergo demethylation.

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a benzimidazole moiety, a hydrazide functional group, and an ethylphenyl substituent. These structural features contribute to its reactivity and biological activities.

Component Description
Benzimidazole Moiety Known for DNA intercalation and antimicrobial properties.
Hydrazide Group Enhances stability and bioactivity.
Ethylphenyl Substituent May improve solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds with benzimidazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

  • Mechanism of Action : The benzimidazole ring can intercalate with DNA, disrupting essential cellular processes, which leads to cell death in microbial organisms. Additionally, the compound may inhibit specific enzymes involved in microbial metabolism.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Its cytotoxic effects have been evaluated against different human cancer cell lines.

  • Case Study Findings :
    • In vitro studies demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast) cells. Some derivatives showed stronger antiproliferative properties than cisplatin, a commonly used chemotherapeutic agent .
  • Mechanism of Action : The proposed mechanisms include:
    • DNA Intercalation : Similar to its antimicrobial action, the compound's ability to bind DNA may lead to apoptosis in cancer cells.
    • Enzyme Inhibition : The interaction with metabolic enzymes could disrupt cancer cell proliferation pathways.

Research Findings

Recent studies have highlighted the unique bioactivity of this compound compared to other similar benzimidazole derivatives.

Study Focus Findings
Antimicrobial TestingSignificant inhibition of bacterial growth; effective against resistant strains.
Cytotoxicity AssaysStrong cytotoxic effects observed in multiple cancer cell lines; enhanced activity compared to standard treatments.
Mechanistic StudiesEvidence of DNA binding affinity; potential for enzyme inhibition leading to therapeutic effects.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing this benzimidazole-derived hydrazide, and how can reaction conditions be optimized for higher yields?

Answer : The compound is typically synthesized via acid-catalyzed condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide with substituted aldehydes. Key steps include:

  • Reflux in ethanol : Reaction of equimolar aldehyde and hydrazide under reflux in ethanol for 4–6 hours, with catalytic acetic acid to enhance imine bond formation .
  • Workup : Precipitation using ice-cold water followed by recrystallization in methanol or ethanol to purify the product .
  • Optimization : Yields (60–76%) depend on solvent choice, molar ratios, and catalyst concentration. For example, hydrazine hydrate (1.2 eq) in absolute alcohol under reflux improves intermediate formation .

Q. Q2. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer :

  • 1H/13C NMR : Confirms hydrazone linkage (N=CH, δ 8.5–9.0 ppm) and benzimidazole protons (δ 7.2–8.3 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 497.181 for similar derivatives) .
  • TLC : Monitors reaction progress using chloroform:methanol (7:3) .
  • IR : Identifies C=S (650–750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to standards like streptomycin .
  • Anti-inflammatory Testing : Measure COX-1/COX-2 inhibition via ELISA or fluorometric assays .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported antibacterial activity data across studies?

Answer : Contradictions may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC) and consistent inoculum sizes .
  • Assay Conditions : Compare MIC values under identical pH, temperature, and nutrient availability. For example, Yadav et al. reported 9× higher activity against E. coli than Manikandan et al., likely due to differences in bacterial growth phase .
  • Structural Analogues : Subtle changes (e.g., 4-ethyl vs. 4-fluorophenyl groups) alter lipophilicity and membrane permeability, impacting activity .

Q. Q5. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 or bacterial DNA gyrase). Focus on hydrogen bonding with the benzimidazole sulfur and hydrazone moiety .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) but potential P-glycoprotein efflux. LogP values (~3.5) suggest moderate blood-brain barrier permeability .

Q. Q6. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

Answer :

  • Substituent Effects :
    • Benzimidazole Ring : Electron-withdrawing groups (e.g., -SO2) enhance antimicrobial activity .
    • Hydrazone Moiety : 4-Ethylphenyl improves lipophilicity vs. 4-fluorophenyl, increasing membrane penetration .
  • Hybridization : Combining benzimidazole with triazole (e.g., ZE-4b derivatives) enhances antiplatelet activity by targeting arachidonic acid pathways .

Q. Q7. What experimental approaches validate the compound’s mechanism of action in inflammatory pathways?

Answer :

  • Enzyme Inhibition Assays : Measure IC50 against COX-1/COX-2 using colorimetric kits (e.g., Cayman Chemical). Derivatives like MMINA show selectivity for COX-2 (IC50 = 0.8 µM vs. 2.1 µM for COX-1) .
  • Cytokine Profiling : ELISA quantifies IL-1β and TNF-α suppression in LPS-stimulated macrophages .

Q. Q8. How can researchers address low aqueous solubility during formulation studies?

Answer :

  • Salt Formation : Use hydrochloride or sodium salts of the hydrazide group.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.